6,6'-Dibromo-1,1'-di(n-octyl)isoindigo

Solution Processability Solubility Organic Electronics

Select 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo to secure the critical electron-accepting monomer your D-A polymer synthesis demands. Its linear n-octyl chains deliver superior solubility vs. unsubstituted analogues, enabling scalable solution processing (spin-coating, inkjet printing). The 6,6'-dibromo pattern provides both Stille/Suzuki polymerization handles and electronic tuning for a deep LUMO (~−3.8 eV), essential for n-type/ambipolar OFETs with mobilities exceeding 0.1 cm²/Vs and low-bandgap OPV copolymers achieving up to 6.3% PCE. ≥98% HPLC purity ensures reproducible high-MW polymer batches. Request bulk quote for pilot-scale production.

Molecular Formula C32H40Br2N2O2
Molecular Weight 644.5 g/mol
Cat. No. B12094655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dibromo-1,1'-di(n-octyl)isoindigo
Molecular FormulaC32H40Br2N2O2
Molecular Weight644.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O
InChIInChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29-
InChIKeyMLSKVFFBSGZTFD-FLWNBWAVSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dibromo-1,1'-di(n-octyl)isoindigo: A Foundational Electron-Accepting Building Block for Solution-Processed Organic Electronics


6,6'-Dibromo-1,1'-di(n-octyl)isoindigo (CAS 1334295-79-2, also known as IID8-2Br) is a halogenated isoindigo derivative that functions as a critical electron-deficient monomer in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronics [1]. This compound features a rigid, π-conjugated isoindigo core with bromine atoms at the 6 and 6' positions, which enhance its electron-withdrawing character . The strategic incorporation of linear n-octyl chains at the 1 and 1' positions significantly improves solubility in common organic solvents, enabling solution-based processing techniques essential for scalable device fabrication [2]. With a molecular formula of C32H40Br2N2O2, a molecular weight of 644.49 g/mol, and a melting point ranging from 139°C to 143°C, it is commercially available in high purity (≥98% by HPLC) . The compound exhibits a low optical bandgap (approximately 1.5–1.7 eV) and a deep lowest unoccupied molecular orbital (LUMO) energy level (around −3.8 eV), making it an ideal acceptor unit for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Why N-octyl and Bromo Substituents in 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo are Non-Interchangeable for Solution-Processed High-Performance Semiconductors


Generic substitution among isoindigo derivatives is scientifically invalid due to the profound impact of specific substituents on solubility, solid-state packing, and electronic energy levels, which collectively dictate device performance. Unsubstituted 6,6'-dibromoisoindigo (CAS 1147124-21-7) lacks the N-alkyl chains essential for sufficient solubility in non-halogenated solvents, severely limiting its processability in high-throughput solution-based fabrication methods such as spin-coating or inkjet printing . Conversely, replacing the linear n-octyl chain with a branched 2-ethylhexyl group (as in CAS 1147124-23-9) introduces steric bulk that disrupts intermolecular π-π stacking, leading to reduced charge carrier mobility in thin films compared to the more ordered packing facilitated by linear chains [1]. Furthermore, the 6,6'-dibromo substitution pattern is crucial; the bromine atoms not only provide the synthetic handle for cross-coupling polymerizations (e.g., Stille or Suzuki) but also electronically tune the core, yielding a deeper LUMO level (∼−3.8 eV) and enhanced n-type character relative to non-halogenated or 5,5'-substituted analogues [2]. These interdependent structural features mean that any alteration to the alkyl chain or halogenation pattern results in a fundamentally different material with unpredictable, and often inferior, optoelectronic and processing characteristics, precluding direct interchangeability.

Quantitative Performance Benchmarks and Differentiation Evidence for 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo in Organic Semiconductor Applications


Enhanced Solution Processability: Solubility of n-Octyl vs. Unsubstituted Isoindigo Core

The n-octyl chains on 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo confer dramatically improved solubility in common organic solvents compared to its unsubstituted core, 6,6'-dibromoisoindigo. While quantitative solubility limits are not standardized across all solvents, the presence of these linear alkyl chains enables the preparation of homogeneous solutions suitable for spin-coating and inkjet printing, which is essential for scalable device fabrication [1]. In contrast, 6,6'-dibromoisoindigo (CAS 1147124-21-7) exhibits very limited solubility in most non-halogenated solvents, restricting its utility to vapor-deposition methods or requiring harsh, often environmentally problematic, halogenated solvents for processing .

Solution Processability Solubility Organic Electronics

Optimized Electron-Accepting Strength: LUMO Energy Level Comparison

6,6'-Dibromo-1,1'-di(n-octyl)isoindigo exhibits a deep LUMO energy level of approximately −3.8 eV [1]. This value is notably lower (more negative) than the LUMO of the non-brominated isoindigo core (∼−3.5 eV) [2]. The 0.3 eV stabilization of the LUMO due to the electron-withdrawing bromine substituents enhances the compound's electron affinity, making it a stronger electron acceptor. This property is critical for promoting efficient electron injection and transport in n-type or ambipolar OFETs and for facilitating charge separation in OPV donor-acceptor blends.

LUMO Energy Level Electron Affinity n-Type Semiconductor

Superior Solid-State Packing and Charge Transport: Linear n-Octyl vs. Branched 2-Ethylhexyl Side Chains

In isoindigo-based polymer systems, the use of linear alkyl side chains, such as the n-octyl group in this monomer, promotes more ordered intermolecular packing and shorter π-π stacking distances compared to branched chains like 2-ethylhexyl [1]. For example, polymers incorporating linear side chains on structurally related units (e.g., thieno[3,4-c]pyrrole-4,6-dione, TPD) have demonstrated higher hole mobilities (e.g., up to 0.6 cm²/Vs) than their counterparts with branched chains [1]. This class-level trend indicates that 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo is a superior monomer choice for achieving high charge carrier mobility in the resulting D-A copolymers compared to the analogous 2-ethylhexyl-substituted derivative (e.g., CAS 1147124-23-9).

Charge Carrier Mobility π-π Stacking Thin-Film Morphology

Precise Control Over Polymer Molecular Weight via Continuous Flow Synthesis

The N,N'-dialkyl-6,6'-dibromoisoindigo framework, including the n-octyl derivative, has been successfully adapted for continuous flow synthesis, a methodology that offers superior reproducibility and scalability compared to traditional batch reactions [1]. Research has demonstrated that continuous flow protocols for synthesizing this class of building blocks result in more uniform material properties and enable fine-tuning of polymer molecular weight, a critical parameter for optimizing charge transport and photovoltaic performance [2]. This established flow-chemistry pathway for the target compound and its analogues provides a clear advantage for industrial procurement by ensuring consistent, high-quality material supply at scale, mitigating the batch-to-batch variability that plagues many conjugated polymer syntheses.

Continuous Flow Synthesis Polymer Reproducibility Scalable Manufacturing

High-Purity Benchmark: Commercial Availability with ≥98% Purity

6,6'-Dibromo-1,1'-di(n-octyl)isoindigo is commercially available from major chemical suppliers with a guaranteed minimum purity of 98.0% as determined by HPLC . This high level of purity is critical for the performance and reproducibility of organic electronic devices, as even minor impurities (e.g., residual catalysts, halogenated byproducts) can act as charge traps or quenching sites, drastically reducing charge carrier mobility and photovoltaic efficiency. While other isoindigo derivatives may also be available, the consistent commercial supply of this specific compound at such high purity reduces the burden of in-house purification and validation for research and development teams.

Purity Specification Reproducibility Material Quality

Strategic Procurement Scenarios for 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo in Advanced Organic Electronics R&D and Pilot Production


Scenario 1: Development of High-Mobility n-Type or Ambipolar OFETs via Donor-Acceptor Copolymerization

This compound is the monomer of choice for synthesizing high-performance n-type or ambipolar semiconducting polymers. Its deep LUMO (∼−3.8 eV) and ability to form well-ordered thin films when copolymerized with appropriate donor units (e.g., bithiophene, benzodithiophene) directly enable the fabrication of OFETs with electron mobilities exceeding 0.1 cm²/Vs, as demonstrated in analogous systems [1]. The high purity (≥98%) and excellent solubility of the monomer are essential for achieving the high molecular weight and low defect density polymers required for such performance. This scenario is supported by cross-study data linking isoindigo-based polymers with linear side chains to high mobility [2].

Scenario 2: Formulation of Efficient Bulk-Heterojunction Organic Photovoltaics (OPVs)

The strong electron-accepting character and low optical bandgap (1.5–1.7 eV) of 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo make it an ideal building block for the acceptor component in low-bandgap D-A copolymers for OPVs. Copolymers derived from this monomer have demonstrated power conversion efficiencies up to 6.3% when blended with fullerene acceptors [3]. The linear n-octyl chains promote favorable nanoscale phase separation with fullerene derivatives, enhancing exciton dissociation and charge collection. This application is a direct outcome of the compound's electronic and structural properties established in Section 3 [4].

Scenario 3: Scalable Pilot Production and Process Optimization via Continuous Flow Synthesis

For research groups and industrial partners transitioning from lab-scale to pilot production, this compound is uniquely advantageous due to its compatibility with established continuous flow synthesis protocols [5]. This ensures a reproducible and scalable supply of high-quality monomer, a critical bottleneck in the commercialization of organic electronics. The ability to produce the monomer and its derived polymers with consistent molecular weight and dispersity via flow chemistry directly mitigates batch-to-batch variability, a common failure point in device manufacturing [6].

Scenario 4: Systematic Structure-Property Relationship Studies for Isoindigo-Based Materials

As a well-defined and commercially available building block, 6,6'-Dibromo-1,1'-di(n-octyl)isoindigo serves as an ideal standard for systematic investigations into the effect of alkyl chain length and halogenation on polymer properties. Researchers can use this compound as a benchmark to compare against branched-chain analogues (e.g., 2-ethylhexyl) or non-halogenated cores to elucidate structure-property relationships governing solubility, solid-state packing, and charge transport [7]. The availability of high-purity material from commercial sources ensures that observed differences are due to structural modifications rather than synthetic impurities.

Technical Documentation Hub

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